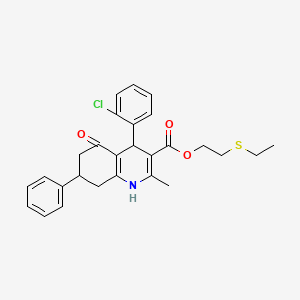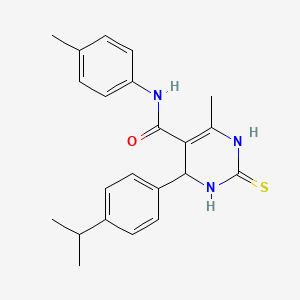
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
作用机制
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide varies depending on its application. In the case of herbicidal activity, it works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll in plants. In the case of cancer treatment, it works by inhibiting the activity of an enzyme called poly(ADP-ribose) polymerase, which is involved in DNA repair in cancer cells. In the case of neurological disorders, it works by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of herbicidal activity, it causes chlorosis and necrosis in plants, leading to their death. In the case of cancer treatment, it causes DNA damage and apoptosis in cancer cells, leading to their death. In the case of neurological disorders, it modulates the activity of certain neurotransmitters, leading to changes in behavior and cognition.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a wide range of applications, making it a versatile compound for use in different fields of research. However, there are also some limitations associated with its use. It can be toxic to certain organisms, including humans, at high concentrations, which can limit its use in certain experiments. Additionally, it can be expensive to produce, which can limit its availability for use in experiments.
未来方向
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide. One potential direction is the further investigation of its potential use as a herbicide, particularly in the development of more effective and environmentally friendly herbicides. Another potential direction is the further investigation of its potential use in the treatment of cancer, particularly in the development of more targeted and effective cancer therapies. Additionally, there is potential for the development of new applications of this compound in fields such as material science and biotechnology.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide can be achieved through several methods. One such method involves the reaction of 5-chloro-2-pyridinamine with 4-fluorophenol in the presence of a suitable catalyst, followed by the addition of propanoic acid chloride. The resulting product is then purified through chromatography to obtain this compound.
科学研究应用
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has numerous applications in scientific research. It has been extensively studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. Additionally, it has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-9(20-12-5-3-11(16)4-6-12)14(19)18-13-7-2-10(15)8-17-13/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOBNXCZEZPOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R*,4R*)-4-(1-azepanyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4955104.png)
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4955114.png)
![diethyl [4-(4-fluorophenoxy)butyl]malonate](/img/structure/B4955131.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4955139.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)
![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)


![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
